REACTION_CXSMILES
|
[C:1]1([CH3:21])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([NH:10][C:11]1[C:12](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:13]([O:15]C)=O)=[O:9].[H-].[Na+]>C1(C)C=CC=CC=1>[OH:15][C:13]1[C:12]2[C:11](=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:10][C:8](=[O:9])[C:7]=1[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)CC(=O)NC=1C(C(=O)OC)=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
stirred together with hot ethanol (25 ml.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with water (2×50 ml.)
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(NC2=CC=CC=C12)=O)C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |